molecular formula C15H17NO5 B4164426 1-[2-(4-Propanoylphenoxy)ethoxy]pyrrolidine-2,5-dione

1-[2-(4-Propanoylphenoxy)ethoxy]pyrrolidine-2,5-dione

Cat. No.: B4164426
M. Wt: 291.30 g/mol
InChI Key: HVFSADJKZWNIIL-UHFFFAOYSA-N
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Description

1-[2-(4-Propanoylphenoxy)ethoxy]pyrrolidine-2,5-dione is an organic compound that features a pyrrolidinedione core with an ethoxy linkage to a propionylphenoxy group

Preparation Methods

The synthesis of 1-[2-(4-Propanoylphenoxy)ethoxy]pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrrolidinedione Core: This can be achieved through the reaction of maleic anhydride with an appropriate amine under controlled conditions.

    Attachment of the Ethoxy Linkage: The ethoxy group can be introduced via an etherification reaction using an appropriate ethylating agent.

    Introduction of the Propionylphenoxy Group: This step involves the reaction of the intermediate with 4-propionylphenol under suitable conditions to form the final product.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

1-[2-(4-Propanoylphenoxy)ethoxy]pyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols using reducing agents like lithium aluminum hydride.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[2-(4-Propanoylphenoxy)ethoxy]pyrrolidine-2,5-dione has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and binding affinities.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-[2-(4-Propanoylphenoxy)ethoxy]pyrrolidine-2,5-dione exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar compounds to 1-[2-(4-Propanoylphenoxy)ethoxy]pyrrolidine-2,5-dione include:

    1-[2-(4-acetylphenoxy)ethoxy]-2,5-pyrrolidinedione: Differing by the presence of an acetyl group instead of a propionyl group.

    1-[2-(4-butyrylphenoxy)ethoxy]-2,5-pyrrolidinedione: Featuring a butyryl group instead of a propionyl group.

The uniqueness of this compound lies in its specific propionyl group, which can influence its reactivity and interactions compared to its analogs.

Properties

IUPAC Name

1-[2-(4-propanoylphenoxy)ethoxy]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO5/c1-2-13(17)11-3-5-12(6-4-11)20-9-10-21-16-14(18)7-8-15(16)19/h3-6H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVFSADJKZWNIIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC=C(C=C1)OCCON2C(=O)CCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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